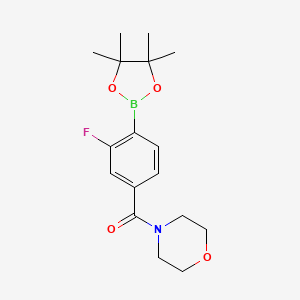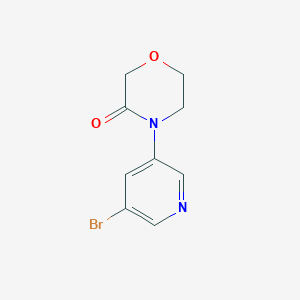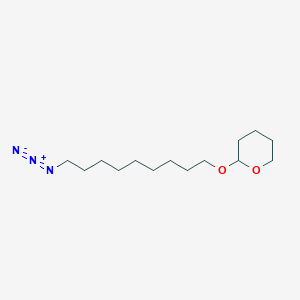
4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine is an organic compound characterized by the presence of difluoro and methoxybenzyl groups attached to a cyclohexanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and fluorine gas.
Fluorination: Cyclohexene reacts with fluorine gas in the presence of hydrochloric acid to form 3,3,4,4-tetrafluorocyclohexyl chloride.
Amination: The tetrafluorocyclohexyl chloride is then reacted with aqueous ammonia to produce 4,4-difluorocyclohexanamine.
Benzylation: Finally, the 4,4-difluorocyclohexanamine is benzylated with 4-methoxybenzyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of methoxy-substituted cyclohexanamine derivatives.
Scientific Research Applications
4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxybenzyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanamine: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
4-Methoxybenzylamine: Lacks the difluorocyclohexane moiety, leading to different reactivity and uses.
4,4-Difluoro-N-benzylcyclohexanamine: Similar structure but without the methoxy group, affecting its binding affinity and biological activity.
Uniqueness
4,4-Difluoro-N-(4-methoxybenzyl)cyclohexanamine is unique due to the combination of difluoro and methoxybenzyl groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO/c1-18-13-4-2-11(3-5-13)10-17-12-6-8-14(15,16)9-7-12/h2-5,12,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYZHBJZXROHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol](/img/structure/B8175160.png)






![Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175194.png)



